molecular formula C19H21NO B2832647 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one CAS No. 125032-53-3

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Cat. No. B2832647
CAS RN: 125032-53-3
M. Wt: 279.383
InChI Key: LWUNWNQROCKPJK-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tert-butylamine, a simple organic compound that can act as a base and nucleophile . For instance, the synthesis of N-tert-butyl amides can be achieved via the reaction of tert-butyl amines with benzoic acid or its derivatives .


Chemical Reactions Analysis

Tert-butylamine, a related compound, is known to react with acids to form salts and water in an exothermic reaction . It can also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

Scientific Research Applications

Antiviral Activity

  • The compound has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro), showing good enzyme and antiviral inhibitory activity. This is particularly significant for the development of treatments against coronavirus-related illnesses (Jacobs et al., 2013).

Photocatalytic Degradation

  • It has been used in the study of photocatalytic degradation of pharmaceutical agents, specifically salbutamol, using titanium dioxide as a photocatalyst. This research is vital for understanding environmental impacts and degradation pathways of pharmaceutical contaminants (Sakkas et al., 2007).

Synthesis of 2-Amino-4H-Pyrans

  • The compound has applications in the synthesis of 2-Amino-4H-pyrans, which are important for their biological activity and use as intermediates in organic synthesis. This is crucial for developing new pharmacologically active compounds (Zonouzi et al., 2006).

Molecular Docking Studies

  • Molecular docking studies have been conducted on similar compounds for their potential as adrenaline uptake inhibitors. This research is significant for drug discovery, especially in developing treatments for disorders related to the central nervous system (Sevvanthi et al., 2018).

Synthesis of 2-(Trifluoromethyl)quinolines

  • It has been used in the synthesis of 2-(Trifluoromethyl)quinolines, demonstrating a novel mode of isomerization and cyclization. This has implications in organic synthesis, contributing to the development of new chemical compounds (Keller & Schlosser, 1996).

Drug Development Studies

  • The compound has been involved in the development of various drugs, as evidenced by molecular docking studies and synthesis research. This includes potential applications in treatments for diseases like cancer and overactive detrusor, showcasing its versatility in medicinal chemistry (da Silva et al., 2020; Take et al., 1996).

properties

IUPAC Name

(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNWNQROCKPJK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.